1-(thiophen-2-yl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a complex organic compound that belongs to the class of urea derivatives, which are known for their diverse biological activities. This compound is characterized by its unique structural features, including thiophene and pyrazole rings, which contribute to its potential applications in medicinal chemistry.
This compound can be classified as:
The synthesis of 1-(thiophen-2-yl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea typically involves multi-step reactions starting from simple precursors. The general approach includes:
The synthesis may involve various techniques such as:
The molecular structure of 1-(thiophen-2-yl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea features:
Key data regarding the molecular structure includes:
The compound may undergo various chemical reactions typical for urea and heterocyclic compounds, including:
Reactions are typically monitored using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm product formation and purity.
The mechanism of action for compounds like 1-(thiophen-2-yl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea is often linked to their ability to interact with specific biological targets. For example:
Studies have shown that similar compounds exhibit activity against various bacterial strains, indicating potential therapeutic uses. Binding affinity studies using computational docking can provide insights into how this compound interacts with target proteins.
Key physical properties include:
Chemical properties relevant to this compound include:
1-(thiophen-2-yl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea has potential applications in:
The core compound 1-(thiophen-2-yl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea exemplifies a sophisticated bithiophenyl-pyrazole-urea hybrid. Its systematic name reflects three key substructures:
This architecture creates a planar pharmacophore with conformational flexibility. The ethylene spacer between pyrazole and urea allows rotation, adapting to biological targets, while the thiophene rings enable π-stacking interactions. X-ray crystallography of analogous compounds (e.g., 1-(4-methoxyphenethyl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea) confirms trans urea conformation and non-coplanar thiophene-pyrazole dihedral angles (~30°), optimizing target binding [1] [8].
Table 1: Structural Analogs of Bithiophenyl-Pyrazole-Urea Hybrids
Compound Name | Molecular Formula | PubChem CID | Key Features |
---|---|---|---|
1-(4-methoxyphenethyl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea | C₁₉H₂₂N₄O₂S | 71808183 | Methoxy-phenyl substituent |
1-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-ethoxyphenyl)urea | C₂₀H₂₄N₄O₂S | 122244567 | Ethoxy-phenyl, dimethylpyrazole |
N′-tert-butyl-N-{2-[5-(2,5-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-N-[2-(morpholin-4-yl)ethyl]urea | C₂₈H₃₉N₅O₅S | - | Morpholine, tert-butyl, dihydropyrazole [7] |
Thiophene-based pharmacophores emerged prominently in the 1980s with NSAIDs like tiaprofenic acid. Their strategic integration with pyrazoles accelerated in the 2000s, leveraging pyrazole’s bioisosteric advantages over phenyl rings: enhanced metabolic stability, solubility, and hydrogen-bonding capacity [5] [8]. Key milestones include:
Table 2: FDA-Approved Drugs Featuring Thiophene or Pyrazole Motifs
Drug Name | Therapeutic Class | Key Heterocycle | Year Approved |
---|---|---|---|
Zileuton | Asthma (5-LOX inhibitor) | Benzothiophene-pyrazole | 1996 |
Cefoxitin | Antibiotic (cephalosporin) | Thiophene | 1978 |
Raloxifene | Osteoporosis (SERM) | Benzothiophene | 1997 |
Olanzapine | Antipsychotic | Thiophene + benzodiazepine | 1996 |
The urea moiety (-NH-C(=O)-NH-) serves as a versatile bioisostere due to its dual hydrogen-bonding capacity (HBD = 1, HBA = 2) and moderate polarity (PSA ≈ 70 Ų). Conformational studies reveal:
In bithiophenyl-pyrazole hybrids, the urea linker enhances water solubility via H-bonding with aqueous media. This mitigates the hydrophobicity of bisthiophene systems, improving bioavailability [6] [8]. Molecular docking of analogs like 1-ethyl-3-(2-(thiophen-3-yl)benzyl)urea demonstrates urea’s role in anchoring to catalytic sites of bacterial topoisomerase IV via key H-bonds (binding energy: −9.2 kcal/mol) [3] [10].
Table 3: Pharmacophoric Roles of Urea in Medicinal Chemistry
Role | Mechanism | Example Compound | Target Protein |
---|---|---|---|
Hydrogen-bond donor/acceptor | Forms 2–3 H-bonds with amino acid residues | Suramin (antitrypanosomal) | Trypanothione reductase |
Solubility modulator | Increases polar surface area (PSA) | Glibenclamide (antidiabetic) | SUR1 receptor |
Conformational director | Adopts trans,trans or cis,cis geometry | N,N′-diaryl-N,N′-dimethylurea | Kinase hinge region [6] |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9